4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine, fluorobenzyl, and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl bromide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohols or ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding or catalysis. The presence of the bromine and fluorine atoms can enhance binding affinity through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring. The presence of both bromine and fluorine atoms, along with the two methylphenyl groups, provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C24H20BrFN2 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-bromo-1-[(2-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H20BrFN2/c1-16-7-11-18(12-8-16)23-22(25)24(19-13-9-17(2)10-14-19)28(27-23)15-20-5-3-4-6-21(20)26/h3-14H,15H2,1-2H3 |
InChI Key |
FOQXMYIELDAODX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC=C(C=C4)C)Br |
Origin of Product |
United States |
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